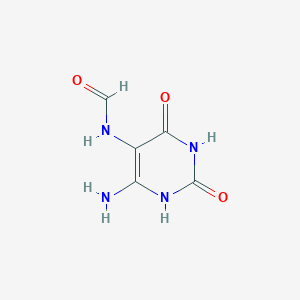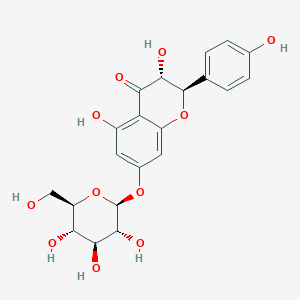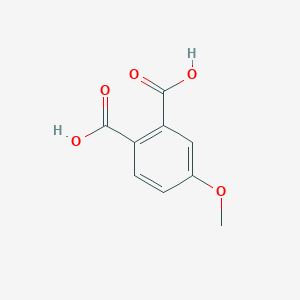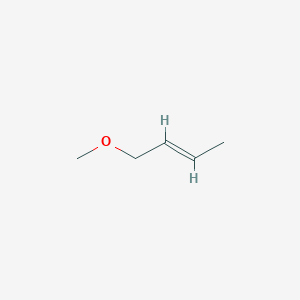
Chrom(II)-chlorid
Übersicht
Beschreibung
Dichlorochromium, also known as chromous chloride, is an inorganic compound with the chemical formula CrCl₂. It appears as a white crystalline solid when pure, but commercial samples can be grey or green due to impurities. This compound is hygroscopic and dissolves in water to form bright blue solutions of the tetrahydrate Cr(H₂O)₄Cl₂ . Dichlorochromium is primarily used in laboratory settings for the synthesis of other chromium complexes .
Wissenschaftliche Forschungsanwendungen
Dichlorochromium has several applications in scientific research:
-
Synthesis of Chromium Complexes: : It is used as a precursor for synthesizing various inorganic and organometallic chromium complexes .
-
Nozaki-Hiyama-Kishi Reaction: : Dichlorochromium is a reagent in this reaction, which is used for the coupling of aldehydes and allyl halides .
-
Takai Olefination: : This compound is used in the Takai olefination to prepare vinyl iodides from aldehydes in the presence of iodoform .
-
Ethylene Oligomerization: : Dichlorochromium is used in the synthesis of highly active precatalysts for ethylene oligomerization .
Wirkmechanismus
Target of Action
Chromium(II) chloride primarily targets the insulin receptor in humans . It plays a crucial role in the regulation of glucose metabolism and peripheral nerve function .
Mode of Action
Chromium(II) chloride doesn’t have biological activity on its own. It is referred to as a glucose tolerance factor, which is a complex of molecules. This complex includes glycine, cysteine, glutamic acid, nicotinic acid, and chromium . Chromium(II) chloride acts as a strong reducing agent .
Biochemical Pathways
Chromium(II) chloride affects the biochemical pathways related to glucose metabolism. It is part of the glucose tolerance factor, an essential activator of insulin-mediated reactions . The reduction of chromate is a secondary role for Chromium reductases .
Pharmacokinetics
Chromium absorption can increase with exercise . It is stored in the liver, spleen, soft tissue, and bone . Chromium(II) chloride is rapidly absorbed into the blood and is slowly eliminated after oral administration .
Result of Action
The action of Chromium(II) chloride helps maintain normal glucose metabolism and peripheral nerve function . Providing chromium during Total Parenteral Nutrition (TPN) helps prevent deficiency symptoms including impaired glucose tolerance, ataxia, peripheral neuropathy, and a confusional state similar to mild/moderate hepatic encephalopathy .
Action Environment
Chromium(II) chloride is hygroscopic and readily dissolves in water to give bright blue air-sensitive solutions . It is sensitive to the pH of the solution it is in. If the water has a little acid in it, hydrogen is produced. If the water has a little base in it, chromium (II) oxide is produced . The water needs to be very pure .
Biochemische Analyse
Biochemical Properties
Chromium(II) chloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, chromium is biologically active as part of an oligopeptide—chromodulin—potentiating the effect of insulin by facilitating insulin binding to receptors at the cell surface . This highlights the importance of chromium(II) chloride in biochemical interactions.
Cellular Effects
Chromium(II) chloride has notable effects on various types of cells and cellular processes. For instance, chromium(III), which can be derived from chromium(II) chloride, is normally kept within the cell . The toxicity of chromium(VI) is mostly caused by intracellular chromium(III), which interacts with DNA . This shows how chromium(II) chloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Chromium(II) chloride exerts its effects at the molecular level through various mechanisms. For instance, it is produced by reducing chromium(III) chloride either with hydrogen at 500 °C or by electrolysis . On the laboratory scale, LiAlH4, zinc, and related reductants produce chromous chloride from chromium(III) precursors . This demonstrates the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with chromium(II) chloride.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of chromium(II) chloride can change. For instance, it is known that chromium(II) chloride is hygroscopic and readily dissolves in water to give bright blue air-sensitive solutions
Dosage Effects in Animal Models
The effects of chromium(II) chloride can vary with different dosages in animal models. For instance, organic chromium can improve the average daily gain and average daily intake of pigs
Metabolic Pathways
Chromium(II) chloride is involved in various metabolic pathways. Trivalent chromium is essential to normal carbohydrate, lipid, and protein metabolism . Chromium is biologically active as part of an oligopeptide—chromodulin—potentiating the effect of insulin by facilitating insulin binding to receptors at the cell surface . This could also include any effects on metabolic flux or metabolite levels.
Vorbereitungsmethoden
Dichlorochromium can be synthesized through several methods:
-
Reduction of Chromium(III) Chloride: : One common method involves reducing chromium(III) chloride with hydrogen gas at 500°C: [ 2 \text{CrCl}_3 + \text{H}_2 \rightarrow 2 \text{CrCl}_2 + 2 \text{HCl} ] Alternatively, electrolysis can be used for this reduction .
-
Laboratory Scale Reduction: : On a smaller scale, chromium(III) chloride can be reduced using lithium aluminium hydride (LiAlH₄) or zinc: [ 4 \text{CrCl}_3 + \text{LiAlH}_4 \rightarrow 4 \text{CrCl}_2 + \text{LiCl} + \text{AlCl}_3 + 2 \text{H}_2 ] [ 2 \text{CrCl}_3 + \text{Zn} \rightarrow 2 \text{CrCl}_2 + \text{ZnCl}_2 ] Another method involves treating a solution of chromium(II) acetate with hydrogen chloride .
Analyse Chemischer Reaktionen
Dichlorochromium undergoes various types of chemical reactions:
-
Reduction Reactions: : Dichlorochromium is a strong reducing agent. For example, it can reduce enediones to the corresponding dihydro-compounds .
-
Oxidation Reactions: : In the presence of oxidizing agents, chromium(II) chloride can be oxidized to chromium(III) chloride .
-
Substitution Reactions: : Dichlorochromium can participate in substitution reactions, where ligands in the coordination sphere of chromium are replaced by other ligands .
Vergleich Mit ähnlichen Verbindungen
Dichlorochromium can be compared with other chromium halides such as chromium(III) chloride, chromium(II) fluoride, chromium(II) bromide, and chromium(II) iodide .
Chromium(III) Chloride (CrCl₃): Unlike chromium(II) chloride, chromium(III) chloride is more stable and less reactive.
Chromium(II) Fluoride (CrF₂): This compound is similar to chromium(II) chloride but has different solubility and reactivity properties.
Chromium(II) Bromide (CrBr₂): and Chromium(II) Iodide (CrI₂) : These compounds are also similar to chromium(II) chloride but differ in their physical properties and reactivity due to the different halide ions.
Dichlorochromium is unique due to its strong reducing properties and its ability to form bright blue solutions when dissolved in water .
Eigenschaften
IUPAC Name |
dichlorochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Cr/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWRJSSJWDOUSJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Cr]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10049-05-5 | |
| Record name | Chromium dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium(II) chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
A: The molecular formula of Chromium(II) chloride is CrCl2 and its molecular weight is 122.92 g/mol. []
A: Yes, spectroscopic studies, including UV-visible and infrared spectroscopy, have been conducted on Chromium(II) chloride and its complexes. These studies provide insights into the electronic structure and bonding characteristics of the compound. [, , , ] For instance, UV-visible spectroscopy is used to investigate the color changes associated with ligand coordination, while infrared spectroscopy helps to identify the presence of specific functional groups, such as metal-oxygen or metal-sulphur bonds in complexes. []
A: Chromium(II) chloride is highly hygroscopic and oxidizes rapidly, especially in the presence of moisture. [] It should be handled under an inert atmosphere (argon or nitrogen) to prevent oxidation. [, , ]
ANone: Chromium(II) chloride is a versatile reagent in organic synthesis, exhibiting unique reactivity profiles. Key catalytic applications include:
- Coupling Reactions: Chromium(II) chloride acts as a catalyst for coupling reactions between haloalkenes (or alkenyl triflates) and aldehydes, leading to the formation of allylic alcohols. [, , , , ] Notably, it promotes cross-pinacol-type coupling between α,β-unsaturated carbonyl compounds and aliphatic aldehydes. [, ] The reaction proceeds with varying diastereoselectivity depending on the substituents of the carbonyl compound. [] It is also employed in Nozaki-Hiyama reactions for the stereoselective synthesis of homoallylic alcohols. []
- Reduction Reactions: It acts as a powerful reducing agent for a variety of functional groups. This includes dehalogenation of allylic and benzylic halides, [, ] conversion of dibromocyclopropanes to allenes, [] and reduction of α-halo sulfides to yield hetero-substituted alkylchromium reagents. [] Furthermore, it is used in the reduction of nitro groups to oximes, as demonstrated with α-aryl, α,β-unsaturated nitroalkenes [] and nitro-steroids. [] Chromium(II) chloride also effectively reduces enediones to their corresponding dihydro-compounds. []
- Formation of Organochromium Reagents: Chromium(II) chloride facilitates the preparation and reaction of allylic chromium reagents. [, ] It readily reduces allylic halides, generating reactive allylic chromium species. [] These species readily react with aldehydes and ketones in a highly stereoselective and chemoselective manner. [] This approach proves particularly valuable in the asymmetric synthesis of complex molecules like (2R,3S)-3-hydroxy-2-hydroxymethylpyrrolidine. [] Notably, high threo selectivity is observed in reactions between aldehydes and 1-bromo-2-butene, attributed to a chair-like six-membered transition state. []
A: Chromium(II) chloride primarily functions by undergoing single-electron transfer processes. [, , , ] In coupling reactions, it acts as a reductant, generating reactive radical intermediates from organic halides. These radicals then participate in coupling with other substrates to form new carbon-carbon bonds. [] In the case of Chromium(II) chloride-Nickel(II) Chloride systems, Chromium(II) chloride reduces Nickel(II) to its low-valent active form, which then catalyzes the coupling. [] For reduction reactions, Chromium(II) chloride donates electrons to the substrate, facilitating bond cleavage or functional group transformations. []
A: Yes, computational studies, particularly density functional theory (DFT) calculations, have been employed to understand the mechanistic aspects of reactions involving Chromium(II) chloride. [] These studies provide valuable insights into the electronic structure of intermediates, transition states, and the factors governing reaction selectivity.
A: Chromium(II) chloride is soluble in water, forming a blue solution. [] While it is insoluble in alcohol and ether, its solubility in acetone is enhanced by the presence of small amounts of methanol. [] This observation suggests the formation of soluble complexes between Chromium(II) chloride and methanol in acetone. [] Another method for preparing a non-hydroxylic solution of Chromium(II) chloride involves dissolving chromium metal directly in tetrahydrofuran while passing gaseous hydrogen chloride. [] This approach avoids the use of protic solvents and allows for the preparation of Chromium(II) chloride solutions suitable for reactions sensitive to water or alcohols. []
A: Chromium(II) chloride should be handled with caution due to its hygroscopic and oxidizing nature. [] It should be used in a fume hood under an inert atmosphere, such as argon or nitrogen, to prevent contact with moisture and air. [, , ] Appropriate personal protective equipment, including gloves and eye protection, should always be worn when handling this compound.
ANone: Yes, depending on the specific application, several alternatives to Chromium(II) chloride exist:
- Manganese: Manganese, particularly in combination with a catalytic amount of lead, can be used as an alternative for promoting pinacol-type coupling reactions, albeit with a different selectivity profile compared to Chromium(II) chloride. [] This method tends to favor the formation of 1,6-diketones, which are dimers of the α,β-unsaturated ketone. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)




